N-(4-phenyl-2-quinazolinyl)guanidine
Overview
Description
N-(4-phenyl-2-quinazolinyl)guanidine: is a compound that belongs to the class of quinazoline derivatives. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have been widely studied due to their diverse pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-2-quinazolinyl)guanidine typically involves the condensation of 4-phenyl-2-quinazolinamine with guanidine. One common method involves the reaction of 4-phenyl-2-quinazolinamine with guanidine carbonate in the presence of a suitable solvent such as ethanol or methanol under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: N-(4-phenyl-2-quinazolinyl)guanidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane, room temperature.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-(4-phenyl-2-quinazolinyl)guanidine has several scientific research applications, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinazoline derivatives .
- Employed in the study of structure-activity relationships to understand the effects of different substituents on biological activity .
Biology:
- Investigated for its potential as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Studied for its antibacterial and antiviral properties, making it a candidate for the development of new antimicrobial agents .
Medicine:
- Explored for its anti-inflammatory and analgesic effects, which could lead to the development of new pain-relief medications .
- Potential use in the treatment of malaria and other parasitic infections .
Industry:
Mechanism of Action
N-(4-phenyl-2-quinazolinyl)guanidine can be compared with other similar compounds, such as:
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound also exhibits potent anti-angiogenesis activities and has been studied for its cytotoxicity against tumor cells.
2-aminopyrimidine derivatives: These compounds share structural similarities with quinazoline derivatives and have shown potential as KSP inhibitors, which are being investigated for their anticancer properties.
Uniqueness:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(4-phenylquinazolin-2-yl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-14(17)20-15-18-12-9-5-4-8-11(12)13(19-15)10-6-2-1-3-7-10/h1-9H,(H4,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJKNADHWJKYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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